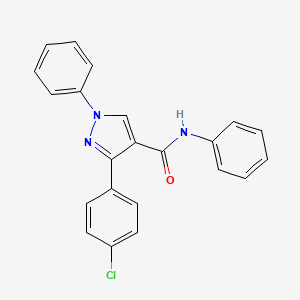![molecular formula C12H13N3OS B4883738 N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)
N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide, commonly known as PEA, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. PEA belongs to the class of fatty acid ethanolamides and has been found to possess anti-inflammatory, analgesic, and neuroprotective properties.
Wirkmechanismus
PEA acts as an endocannabinoid-like compound and is involved in the regulation of various physiological processes, including inflammation, pain, and immune response. It exerts its effects by activating PPAR-α and TRPV1 channels, leading to the modulation of various signaling pathways that regulate inflammation and pain.
Biochemical and Physiological Effects:
PEA has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation. Additionally, PEA has been found to reduce pain and improve neuronal survival in animal models of neuropathic pain and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PEA has several advantages for lab experiments, including its low toxicity, high bioavailability, and ease of administration. However, one of the limitations of PEA is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, PEA can be rapidly metabolized in the body, which can limit its efficacy in some cases.
Zukünftige Richtungen
There are several future directions for the research on PEA, including the development of new synthetic methods for PEA, the investigation of its potential therapeutic applications in other medical conditions, such as cancer and metabolic disorders, and the exploration of its interactions with other signaling pathways involved in inflammation and pain. Additionally, further studies are needed to determine the optimal dosage and administration of PEA in different experimental settings.
Synthesemethoden
PEA can be synthesized through various methods, including the reaction of 2-bromoethylpyrazine with thiophene-2-carboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. Another method involves the reaction of pyrazine-2-ethanol with 2-thiopheneacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
PEA has been extensively studied for its therapeutic potential in various medical conditions, including chronic pain, neuropathic pain, and neurodegenerative diseases. It has been found to exert its effects through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α) and the transient receptor potential vanilloid type-1 (TRPV1) channels.
Eigenschaften
IUPAC Name |
N-(2-pyrazin-2-ylethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-12(8-11-2-1-7-17-11)15-4-3-10-9-13-5-6-14-10/h1-2,5-7,9H,3-4,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHGTDCWKWYUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B4883671.png)
![N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4883687.png)
![2-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4883693.png)


![2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4883709.png)

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)


